7-Chloro-3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxyaniline and 2-chlorobenzoyl chloride.
Condensation Reaction: The starting materials undergo a condensation reaction to form an intermediate compound.
Cyclization: The intermediate compound is then cyclized under specific conditions to form the quinazoline core.
Chlorination: Finally, the compound is chlorinated to introduce the chlorine atom at the 7th position.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazoline core or the substituents on the phenyl ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups at the chlorine position.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 7-Chloro-3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound of the quinazoline family.
4-Chloroquinazoline: A similar compound with a chlorine atom at the 4th position.
3,4-Dimethoxyphenylquinazoline: A compound with similar substituents on the phenyl ring.
Uniqueness
7-Chloro-3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione is unique due to the specific combination of substituents on the quinazoline core, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
531504-00-4 |
---|---|
Molecular Formula |
C16H13ClN2O4 |
Molecular Weight |
332.74 g/mol |
IUPAC Name |
7-chloro-3-(3,4-dimethoxyphenyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C16H13ClN2O4/c1-22-13-6-4-10(8-14(13)23-2)19-15(20)11-5-3-9(17)7-12(11)18-16(19)21/h3-8H,1-2H3,(H,18,21) |
InChI Key |
INMHQYLZHMWSAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(C=C(C=C3)Cl)NC2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.